molecular formula C59H96O26 B2682763 Begoniifolide A CAS No. 329279-91-6

Begoniifolide A

Cat. No.: B2682763
CAS No.: 329279-91-6
M. Wt: 1221.391
InChI Key: OTPKBELVFIMVQF-WKKRXPBHSA-N
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Description

Begoniifolide A is a naturally occurring compound isolated from the plant Begonia fimbristipula. It belongs to the class of compounds known as flavonoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Begoniifolide A involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the cyclization of a suitable precursor to form the flavonoid core.

    Functionalization: Introduction of various functional groups to the core structure through reactions such as hydroxylation, methylation, and glycosylation.

    Purification: The final product is purified using techniques like column chromatography and recrystallization.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as biotransformation using microbial cultures and plant cell cultures are being explored to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Begoniifolide A undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups, enhancing its antioxidant properties.

    Reduction: Reduction reactions can modify the double bonds in the flavonoid structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, such as methoxy or glycosyl groups, which can affect the solubility and bioavailability of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like methyl iodide for methylation or glycosyl donors for glycosylation.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, oxidative stress, and cancer. Studies have shown that Begoniifolide A can inhibit the growth of cancer cells and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of Begoniifolide A involves several molecular targets and pathways:

    Antioxidant Activity: this compound can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby reducing oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and cardioprotective effects.

    Luteolin: Possesses anti-inflammatory, antioxidant, and neuroprotective activities.

Begoniifolide A stands out due to its unique combination of functional groups, which may offer a broader spectrum of biological activities compared to its counterparts.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O26/c1-24-34(63)37(66)41(70)50(78-24)84-47-29(21-61)80-48(44(73)40(47)69)77-23-30-36(65)39(68)43(72)52(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-49-45(74)46(27(62)22-76-49)83-51-42(71)38(67)35(64)28(20-60)79-51/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27-,28+,29+,30+,31?,32?,33-,34-,35+,36+,37+,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPKBELVFIMVQF-WKKRXPBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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